5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine
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Overview
Description
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and a piperidine moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyridin-3-amine.
Formation of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where 5-bromo-2-methylpyridin-3-amine reacts with 1-methylpiperidine under basic conditions.
Oxidation: The resulting intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Biological Studies: It serves as a probe in biological studies to investigate receptor-ligand interactions and enzyme activity.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the piperidine moiety and has different reactivity and applications.
3-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine: Similar structure but without the bromine atom, leading to different chemical properties.
Uniqueness
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is unique due to the presence of both the bromine atom and the piperidine moiety, which confer specific reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-methyl-2-(1-methylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-7-10(13)8-14-12(9)16-11-3-5-15(2)6-4-11/h7-8,11H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLYWIWFADNCPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCN(CC2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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